molecular formula C6H11FO5 B1197257 alpha-D-Glucopyranosyl fluoride CAS No. 2106-10-7

alpha-D-Glucopyranosyl fluoride

Cat. No.: B1197257
CAS No.: 2106-10-7
M. Wt: 182.15 g/mol
InChI Key: ATMYEINZLWEOQU-GASJEMHNSA-N
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Description

Alpha-D-Glucopyranosyl fluoride: is a chemical compound with the molecular formula C6H11FO5 . It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by a fluorine atom. This compound is of significant interest in the field of carbohydrate chemistry due to its unique properties and reactivity.

Mechanism of Action

Target of Action

Alpha-D-Glucopyranosyl fluoride primarily targets glycoside hydrolases (GHs) . These enzymes are found in all biological kingdoms and play a crucial role in carbohydrate metabolism . They catalyze the biochemical transfer of carbohydrate units from donor sugars to acceptor biomolecules or water .

Mode of Action

This compound interacts with its targets, the glycoside hydrolases, through a process of hydrolysis . This interaction involves the departure of a fluoride ion within a glycoside hydrolase active site that stabilizes pyranosylium ion-like transition states . The catalysis is driven solely by H-bonding assistance from an enzymatic carboxylic acid residue . No assistance is required from the bound nucleophile, which in these two cases is either a water molecule (GH15) or a sugar hydroxyl group (GH55) .

Biochemical Pathways

The hydrolysis of this compound by glycoside hydrolases affects the carbohydrate metabolism pathway . This process results in the biochemical transfer of carbohydrate units from donor sugars to acceptor biomolecules or water . The specific downstream effects of this process depend on the specific glycoside hydrolase involved and the broader metabolic context.

Pharmacokinetics

The compound’s interaction with glycoside hydrolases suggests that it may be metabolized through the carbohydrate metabolism pathway .

Result of Action

The hydrolysis of this compound by glycoside hydrolases results in the formation of D-glucose . This process involves either configurational inversion or retention, depending on the specific enzyme involved . The transition states for both enzymatic reactions are essentially identical .

Biochemical Analysis

Biochemical Properties

Alpha-D-Glucopyranosyl fluoride plays a significant role in biochemical reactions, particularly those involving glycoside hydrolases. It acts as a substrate for these enzymes, allowing researchers to investigate the catalytic mechanisms and substrate specificity of various glycosidases. For instance, this compound is known to interact with enzymes such as alpha-glucosidase from Aspergillus niger, where it forms a glycosyl-enzyme intermediate . This interaction is crucial for identifying the catalytic nucleophile at the enzyme’s active site, providing insights into enzyme function and inhibition .

Cellular Effects

This compound influences various cellular processes by acting as a competitive inhibitor or substrate mimic for glycosidases. In cellular environments, it can affect cell signaling pathways and gene expression by modulating the activity of enzymes involved in carbohydrate metabolism. For example, the inhibition of alpha-glucosidase by this compound can lead to altered glucose levels within cells, impacting cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active sites of glycoside hydrolases. It binds to these enzymes, mimicking the natural substrate and forming a stable intermediate. This binding can either inhibit the enzyme’s activity or facilitate the study of its catalytic process. The fluoride group in this compound acts as a leaving group during the hydrolysis reaction, providing a clear pathway for studying enzyme kinetics and transition states .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under various conditions, allowing for prolonged experimentation. Over extended periods, it may degrade, leading to reduced efficacy in enzyme inhibition or altered interaction with biomolecules . Long-term studies in vitro and in vivo have demonstrated consistent effects on cellular function, with minimal degradation observed under controlled conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, it effectively inhibits glycosidase activity without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions, including disruptions in carbohydrate metabolism and potential damage to tissues . Threshold effects have been observed, where a specific dosage range maximizes efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-glucosidase, influencing the hydrolysis of glycosidic bonds and the release of glucose. This interaction can affect metabolic flux and the levels of various metabolites within cells . The compound’s role in these pathways provides valuable insights into the regulation of carbohydrate metabolism and enzyme function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its effects on enzyme activity and cellular processes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals direct the compound to these compartments, ensuring its effective participation in biochemical reactions . The subcellular localization of this compound is crucial for its activity and function, as it allows for precise modulation of enzyme activity and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Glucopyranosyl fluoride can be synthesized through various methods. One common approach involves the reaction of glucose with hydrogen fluoride in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the substitution of the hydroxyl group with a fluorine atom .

Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic synthesis. Enzymes such as glycoside hydrolases are employed to catalyze the reaction, ensuring high specificity and yield .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranosyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-D-Glucopyranosyl fluoride has numerous applications in scientific research:

Comparison with Similar Compounds

  • Alpha-D-Glucopyranosyl chloride
  • Alpha-D-Glucopyranosyl bromide
  • Alpha-D-Glucopyranosyl iodide

Comparison: Alpha-D-Glucopyranosyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. The small size and high electronegativity of fluorine make this compound a valuable compound in various chemical and biological studies.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMYEINZLWEOQU-DVKNGEFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2106-10-7
Record name 1-Fluoro-1-deoxy-?-D-glucose
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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